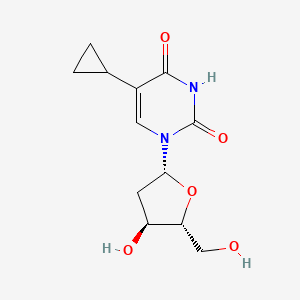

5-Cyclopropyl-2'-deoxyuridine

Description

Context within Antiviral Compound Research

The development of nucleoside analogs as therapeutic agents has been a cornerstone of antiviral chemotherapy. These compounds are designed to interfere with the replication processes of viruses, often by acting as chain terminators during the synthesis of viral DNA or RNA. The modification of the nucleobase, the sugar moiety, or the phosphate (B84403) group can lead to compounds with selective activity against viral enzymes over their host cell counterparts.

Research into 5-substituted 2'-deoxyuridine (B118206) derivatives has yielded several important antiviral drugs. For instance, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) is known for its potent activity against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). nih.govnih.gov This has spurred further investigation into a wide array of substitutions at the C5 position of the pyrimidine (B1678525) ring, including alkyl, haloalkyl, and heteroaryl groups, in the quest for novel agents with improved efficacy and a broader spectrum of activity. nih.govacs.org The exploration of compounds like 5-Cyclopropyl-2'-deoxyuridine fits within this broader research effort to identify new pharmacologically active nucleosides. researchgate.net

Fundamental Design Principles as a Modified Deoxyuridine Nucleoside

The rationale behind such modifications is to create a molecule that can be recognized by viral enzymes, particularly viral thymidine (B127349) kinases, which are often less specific than their cellular counterparts. Once phosphorylated by viral kinases, the nucleoside analog can be further converted to its triphosphate form and subsequently compete with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by viral DNA polymerase. This incorporation can lead to the termination of DNA replication.

The conformation of the sugar ring and the orientation of the nucleobase are crucial for the biological activity of nucleoside analogs. nih.govacs.org Studies on 5-alkyl(cycloalkyl)-2'-deoxyuridines, including the cyclopropyl (B3062369) derivative, have established their β-configuration, anti-glycosidic conformation, and a C2'-endo (S-type) sugar pucker based on spectroscopic data. tandfonline.com These conformational features are critical for the molecule's ability to fit into the active sites of target enzymes.

Overview of Research Significance

The research significance of this compound lies primarily in its role as a probe for understanding the structure-activity relationships of 5-substituted pyrimidine nucleosides. While some initial reports claimed high activity against the human immunodeficiency virus type 1 (HIV-1), subsequent, more comprehensive testing of a series of 5-alkyl(cycloalkyl)-2'-deoxyuridines, which included the cyclopropyl derivative, found no significant antiviral activity against a range of herpes viruses, influenza viruses, or HIV-1. tandfonline.com

Despite the lack of potent antiviral effects in these studies, the synthesis and biological evaluation of this compound and its analogs contribute valuable data to the field. For example, the study of related compounds such as 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine has shown that modifications of the cyclopropyl group can impart some antiviral activity. Specifically, the (1R)-diastereomer of this difluorinated analog was found to be active against HSV-1. nih.gov This highlights the subtle structural requirements for antiviral efficacy and underscores the importance of continued exploration of this class of compounds.

Furthermore, the synthesis of derivatives like 5-(cyclopropylethynyl)-2'-deoxyuridine continues to be an area of research, primarily for its potential applications in other therapeutic areas, such as oncology, or as a building block for more complex molecules. nih.gov The collective research on these cyclopropyl-containing nucleosides helps to map the chemical space for the design of future therapeutic agents.

Interactive Data Tables

Table 1: Antiviral Activity of Selected 5-Substituted 2'-Deoxyuridine Analogs

| Compound | Virus | Cell Line | Activity (IC50 µg/mL) | Citation |

| 5-[(1R)-2,2-Difluorocyclopropyl]-2'-deoxyuridine | HSV-1 | - | 5 | nih.gov |

| 5-[(1S)-2,2-Difluorocyclopropyl]-2'-deoxyuridine | HSV-1 | - | Inactive | nih.gov |

| (E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU) | HSV-1 | - | 0.082 | nih.gov |

| 5-Propyl-2'-deoxyuridine (B1209753) | Herpes Simplex Virus | Primary Rabbit Kidney Cells | 1 | nih.gov |

| 5-(2-Chloroethyl)-2'-deoxyuridine (B1202116) (CEDU) | HSV-1 | - | < 0.1 | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

108274-20-0 |

|---|---|

Molecular Formula |

C12H16N2O5 |

Molecular Weight |

268.27 g/mol |

IUPAC Name |

5-cyclopropyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H16N2O5/c15-5-9-8(16)3-10(19-9)14-4-7(6-1-2-6)11(17)13-12(14)18/h4,6,8-10,15-16H,1-3,5H2,(H,13,17,18)/t8-,9+,10+/m0/s1 |

InChI Key |

HPQZQBHYQTUETK-IVZWLZJFSA-N |

Isomeric SMILES |

C1CC1C2=CN(C(=O)NC2=O)[C@H]3C[C@@H]([C@H](O3)CO)O |

Canonical SMILES |

C1CC1C2=CN(C(=O)NC2=O)C3CC(C(O3)CO)O |

Origin of Product |

United States |

Biochemical Mechanisms of Action of 5 Cyclopropyl 2 Deoxyuridine Analogs

Inhibition of Viral Nucleic Acid Replication

Analogs of 5-Cyclopropyl-2'-deoxyuridine exert their antiviral effects primarily by targeting the replication of viral DNA. Their structural resemblance to natural deoxynucleosides allows them to be recognized by viral enzymes involved in DNA synthesis, leading to a cascade of events that inhibit the production of new viral genomes.

Mechanism as a DNA Chain Terminator upon Incorporation

While not all nucleoside analogs function as obligate chain terminators, which completely halt DNA elongation due to the absence of a 3'-hydroxyl group, the incorporation of 5-substituted deoxyuridine analogs can still effectively disrupt the replication process. mdpi.com These non-obligate chain terminators, once integrated into the nascent DNA strand, can cause distortions in the DNA structure. mdpi.com This alteration can interfere with the subsequent addition of nucleotides by DNA polymerase, thereby impeding the efficient elongation of the DNA chain. mdpi.com The modified base can affect the conformation of the primer-template, leading to a decrease in the rate of polymerization or causing a premature halt to synthesis.

Preferential Inhibition of Viral DNA Synthesis Pathways

A crucial aspect of the antiviral activity of many 5-substituted 2'-deoxyuridine (B118206) analogs is their selective inhibition of viral DNA synthesis over host cell DNA synthesis. nih.gov This selectivity is often attributed to the higher affinity of viral thymidine (B127349) kinase for these analogs compared to the corresponding host cell enzyme. Viral thymidine kinase, an enzyme produced by viruses like herpes simplex virus (HSV), is responsible for the initial phosphorylation of the nucleoside analog. muni.cz This initial phosphorylation step is a critical activation step. Because the viral enzyme is more efficient at phosphorylating the analog, higher concentrations of the active triphosphate form accumulate in infected cells compared to uninfected cells. nih.gov This leads to a more potent inhibition of viral DNA polymerase and, consequently, a preferential suppression of viral DNA replication. nih.gov

Impact on Re-initiation of Viral DNA Replication

Studies on analogs such as 5-propyl-2'-deoxyuridine (B1209753) have demonstrated that their inhibitory effects can persist even after the compound is removed from the culture medium. nih.gov This suggests that the incorporated analog has a lasting impact on the viral DNA template, blocking the re-initiation of viral DNA synthesis. nih.gov The presence of the analog within the viral genome may create a template that is no longer efficiently recognized or utilized by the viral replication machinery, thus preventing subsequent rounds of replication.

Enzymatic Activation and Phosphorylation Pathways

For this compound and its analogs to exert their biological activity, they must first be metabolically activated within the cell. This activation process involves a series of phosphorylation steps, converting the nucleoside into its active triphosphate form.

Intracellular Conversion to Mono-, Di-, and Triphosphate Forms

The activation of 5-substituted 2'-deoxyuridine analogs is a stepwise process mediated by both viral and cellular kinases. mdpi.communi.cz The initial and often rate-limiting step is the conversion of the nucleoside to its 5'-monophosphate derivative. google.com In virus-infected cells, particularly with herpesviruses, this first phosphorylation is efficiently catalyzed by the virus-encoded thymidine kinase. muni.cz

Following the initial phosphorylation, cellular kinases then catalyze the subsequent conversion of the monophosphate to the diphosphate (B83284) and finally to the triphosphate form. mdpi.comnih.govmuni.cz It is this triphosphate derivative that is the active form of the drug, capable of competing with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into newly synthesized DNA by DNA polymerase. mdpi.com

The efficiency of this phosphorylation cascade is a key determinant of the compound's potency. The selective phosphorylation by viral thymidine kinase in infected cells is a major contributor to the selective antiviral activity of these compounds. nih.gov

Table 1: Antiviral Activity of Selected 5-Substituted-2'-deoxyuridines

| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) |

| 5-[4-(4-trifluoromethoxyphenyl)buta-1,3-diynyl]-2'-deoxyuridine | Varicella-zoster virus (VZV) | ~1 | 55 |

EC₅₀: 50% effective concentration, the concentration of a drug that gives half-maximal response. CC₅₀: 50% cytotoxic concentration, the concentration of a drug that kills half the cells in a culture. Data sourced from a study on C5-substituted-(1,3-diyne)-2'-deoxyuridines. nih.gov

Role of Viral and Cellular Nucleoside Kinases

The biological activity of nucleoside analogs like this compound is contingent upon their metabolic activation through phosphorylation. This process is initiated by both viral and cellular nucleoside kinases, which convert the nucleoside into its monophosphate form, effectively trapping it within the cell. nih.govnih.gov The subsequent phosphorylation steps to the di- and triphosphate forms are carried out by other cellular kinases. mdpi.com

The selectivity of many antiviral nucleoside analogs stems from the differential activity of viral versus cellular kinases. nih.gov Viruses such as Herpes Simplex Virus (HSV) encode their own thymidine kinase (TK), which often exhibits a broader substrate specificity compared to human cellular thymidine kinases. nih.govresearchgate.net This relaxed specificity allows the viral enzyme to efficiently phosphorylate a wider range of modified nucleosides that are poor substrates for the host's kinases. For instance, the anti-herpes agent (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine) is selectively phosphorylated by the thymidine kinases of HSV-1 and Varicella-Zoster Virus (VZV). mdpi.comnih.gov

This preferential phosphorylation in virus-infected cells leads to a high concentration of the active triphosphate analog, which can then target viral replication machinery. nih.gov This principle is fundamental to the action of analogs like this compound, where activation by a virus-encoded kinase is a prerequisite for its antiviral activity.

Substrate Specificity of Thymidine Kinases (TK1, HSV-1 TK, HSV-2 TK)

The efficacy and selectivity of 5-substituted 2'-deoxyuridine analogs are critically dependent on their recognition and phosphorylation by different thymidine kinases. These enzymes exhibit distinct substrate specificities.

Mitochondrial Thymidine Kinase (TK2): Human TK2 is located in the mitochondria and is constitutively expressed. It is responsible for providing precursors for mitochondrial DNA synthesis. TK2 has a broader substrate specificity than TK1 and can phosphorylate thymidine, deoxycytidine, and various 5-substituted deoxyuridine analogs. researchgate.netnih.gov

Herpes Simplex Virus Thymidine Kinases (HSV-1 TK and HSV-2 TK): The thymidine kinases encoded by HSV-1 and HSV-2 are crucial for the activation of many antiherpetic nucleoside analogs. They have a much more relaxed substrate specificity than human TK1, accepting a wide variety of modifications at both the sugar moiety and the pyrimidine (B1678525) base. researchgate.netbibliotekanauki.pl This broad acceptance is a cornerstone of selective antiviral chemotherapy. For example, Brivudine is efficiently monophosphorylated by both HSV-1 TK and HSV-2 TK. bibliotekanauki.pl The affinity of 5-substituted 2'-deoxyuridines for HSV-1 TK is influenced by factors such as the hydrophobicity and the specific geometry of the substituent at the 5-position. nih.gov The stereochemistry of the substituent can also play a critical role; a study on 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine diastereomers found that only the (1R)-diastereomer showed significant antiviral activity against HSV-1. nih.gov

The table below summarizes the kinetic parameters for the phosphorylation of thymidine and the analog Ganciclovir by wild-type HSV-1 TK, illustrating the enzyme's differing affinities for natural substrates versus analogs.

| Substrate | Enzyme | Km (μM) |

|---|---|---|

| Thymidine | HSV-1 TK (Wild-Type) | 0.38 |

| Ganciclovir (GCV) | HSV-1 TK (Wild-Type) | 47.6 |

Data sourced from a study on engineered HSV-1 TK mutants. acs.org

Interaction with Nucleic Acid Polymerases

Following conversion to their 5'-triphosphate form, nucleoside analogs interfere with the synthesis of viral nucleic acids by interacting with DNA polymerases. nih.govnih.gov

Competitive Inhibition of Viral DNA Polymerases

The primary mechanism of action for the triphosphate derivatives of this compound analogs is the competitive inhibition of viral DNA polymerases. mdpi.com The analog triphosphate, being structurally similar to the natural deoxythymidine triphosphate (dTTP), competes with it for binding to the active site of the viral DNA polymerase. nih.gov

This competitive binding effectively reduces the rate of viral DNA synthesis. Studies on related compounds, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-triphosphate (bv5dUTP), have shown that they can substitute for dTTP and inhibit its incorporation into DNA catalyzed by DNA polymerase. nih.govnih.gov The inhibitory potency is determined by the relative affinity (Ki) of the analog triphosphate for the viral polymerase compared to the natural substrate. The selectivity of these drugs is enhanced by the fact that viral DNA polymerases often have a higher affinity for the analog triphosphate than cellular DNA polymerases.

Mechanism of Viral DNA Polymerase Trapping

In addition to competitive inhibition, some nucleoside analogs can act as chain terminators. Upon incorporation into the growing viral DNA strand, these analogs prevent the addition of subsequent nucleotides, thus halting DNA elongation. nih.gov This can occur if the analog lacks the necessary 3'-hydroxyl group required for the formation of the next phosphodiester bond.

Furthermore, the incorporation of certain analogs can effectively "trap" the polymerase enzyme on the terminated DNA strand, preventing it from detaching and continuing replication elsewhere. While this mechanism is well-documented for acyclic nucleoside analogs like acyclovir, the extent to which it applies to this compound and its cyclic analogs requires more specific investigation. However, studies on the cyclopropyl-containing analog A-5021 have shown that its triphosphate form is incorporated into DNA and terminates chain elongation. researchgate.net The incorporation of an analog like bv5dUTP into DNA can also affect the integrity and function of the resulting viral DNA. nih.gov

Antimetabolite Role in Cellular Pathways

Nucleoside analogs, by definition, function as antimetabolites. nih.gov They are structurally similar to endogenous metabolites and act by interfering with their normal metabolic pathways, particularly those involved in nucleic acid synthesis. nih.govnih.gov

This compound analogs exert their antimetabolite effects primarily by disrupting the replication of viral DNA. After being selectively activated in infected cells, the resulting triphosphate competes with the natural dTTP pool, inhibiting the viral DNA polymerase and/or being incorporated into the viral genome. nih.govmdpi.com This incorporation can lead to a non-functional viral genome, preventing the production of new, infectious virus particles.

Cellular Metabolism and Enzymatic Interactions of 5 Cyclopropyl 2 Deoxyuridine

Metabolic Profile of the Cyclopropyl (B3062369) MoietyNo specific data available.

Susceptibility to Oxidative Metabolism by Cytochrome P450 Enzymes

The presence of the cyclopropyl group at the 5-position of the uracil (B121893) ring makes 5-Cyclopropyl-2'-deoxyuridine a potential substrate for cytochrome P450 (CYP) enzymes. CYP enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a wide array of xenobiotics, including many drugs. The metabolism of compounds containing a cyclopropyl ring has been a subject of interest in drug development due to the potential for metabolic activation.

While the high C-H bond dissociation energy of the cyclopropyl ring can sometimes lead to reduced susceptibility to oxidative metabolism, studies on other cyclopropyl-containing molecules have demonstrated that this group can indeed undergo CYP-mediated oxidation. This process is often initiated by a hydrogen atom abstraction from the cyclopropyl ring, a key step catalyzed by CYP enzymes. The specific CYP isozymes that may be involved in the metabolism of this compound have not been identified, but major drug-metabolizing enzymes such as those from the CYP1, CYP2, and CYP3 families are plausible candidates.

Formation of Hydroxylated Metabolites and Other Biotransformations

Following the initial interaction with CYP enzymes, one of the primary metabolic pathways for this compound is likely hydroxylation. The oxidation of the cyclopropyl ring can lead to the formation of hydroxylated metabolites. This biotransformation increases the polarity of the molecule, facilitating its excretion from the body.

In addition to hydroxylation of the cyclopropyl group, other biotransformations observed with similar nucleoside analogs could potentially occur. For instance, cleavage of the N-glycosidic bond that links the 5-cyclopropyluracil (B1353297) base to the deoxyribose sugar is a common metabolic pathway for many nucleoside analogs. This would result in the formation of 5-cyclopropyluracil and 2-deoxyribose. Further metabolism of the liberated 5-cyclopropyluracil could then ensue.

The table below summarizes the potential biotransformations of this compound based on the metabolism of related compounds.

| Metabolic Pathway | Potential Metabolite(s) | Enzymatic System | Basis of Postulation |

| Cyclopropyl Ring Oxidation | Hydroxylated this compound | Cytochrome P450 | Studies on other cyclopropyl-containing compounds. |

| N-Glycosidic Bond Cleavage | 5-Cyclopropyluracil and 2-Deoxyribose | Not specified | Common metabolic pathway for nucleoside analogs. |

Formation of Reactive Intermediates and Conjugates

A significant aspect of the metabolism of cyclopropyl-containing compounds is the potential for bioactivation to form reactive intermediates. The initial CYP-mediated hydrogen abstraction can generate a cyclopropyl radical. This radical species is unstable and can undergo ring opening to form a more stable, linear radical. This ring-opened intermediate is electrophilic and can react with cellular nucleophiles.

One of the most important cellular nucleophiles is glutathione (B108866) (GSH), a tripeptide that plays a crucial role in detoxification. The reactive intermediate formed from the metabolism of this compound can be trapped by GSH, leading to the formation of glutathione conjugates. This conjugation is a detoxification pathway that results in a more water-soluble and readily excretable product. However, the formation of reactive intermediates can also have toxicological implications if they react with other critical cellular macromolecules such as proteins and DNA.

The proposed mechanism for the formation of reactive intermediates and subsequent glutathione conjugates is a multi-step process. In vitro metabolism studies of other compounds with a cyclopropyl moiety have shown an NADPH-dependent pathway leading to the formation of multiple GSH conjugates, confirming the role of P450 in this bioactivation process. nih.govhyphadiscovery.comresearchgate.net

The potential metabolic activation and conjugation of this compound are summarized in the following table.

| Process | Description | Key Intermediates/Products | Significance |

| Bioactivation | CYP-mediated oxidation of the cyclopropyl ring. | Cyclopropyl radical, Ring-opened radical intermediate. | Formation of reactive species that can interact with cellular components. |

| Glutathione Conjugation | Reaction of the electrophilic intermediate with glutathione. | Glutathione (GSH) conjugates of this compound. | Detoxification pathway, but also an indicator of reactive intermediate formation. |

Structure Activity Relationship Sar Studies of 5 Cyclopropyl 2 Deoxyuridine and Derivatives

Influence of the Cyclopropyl (B3062369) Group at the 5-Position on Antiviral Activity

The introduction of a cyclopropyl group at the 5-position of 2'-deoxyuridine (B118206) has been a subject of interest in the development of antiviral nucleosides. The compact and rigid nature of the cyclopropyl ring offers a unique conformational constraint compared to more flexible alkyl or unsaturated substituents. While direct comparative studies detailing the specific antiviral activity of 5-Cyclopropyl-2'-deoxyuridine against a wide array of viruses are not extensively documented in publicly available literature, general principles of SAR for 5-substituted pyrimidine (B1678525) nucleosides provide valuable insights.

The antiviral activity of these compounds is often dependent on their ability to be phosphorylated by viral thymidine (B127349) kinase (TK). The nature of the 5-substituent can significantly influence the substrate specificity of this enzyme. For instance, compounds like (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine) are highly potent and selective inhibitors of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) due to efficient phosphorylation by the respective viral TKs. nih.gov Similarly, 5-ethyl-2'-deoxyuridine has demonstrated notable anti-herpes activity. nih.gov

Stereochemical Determinants of Biological Activity

The stereochemistry of the cyclopropyl group, if substituted, and the chiral centers of the deoxyribose sugar can have a profound impact on the biological activity of nucleoside analogues.

Comparative Analysis of Diastereomeric Efficacy

Currently, there is a lack of specific research in the public domain that analyzes the comparative efficacy of different diastereomers of this compound. The synthesis of such analogues with defined stereochemistry at the cyclopropyl ring would be a critical step in understanding these relationships. It is well-established in medicinal chemistry that different stereoisomers of a drug can exhibit vastly different pharmacological activities and metabolic profiles.

Correlation of Cyclopropyl Carbon Configuration with Biological Response

Without experimental data on the separated and tested stereoisomers of this compound, any correlation between the configuration of the cyclopropyl carbons and the biological response remains speculative. Future research involving the stereospecific synthesis and biological evaluation of these compounds would be necessary to elucidate these correlations.

Impact of Substituent Characteristics on Antiviral Properties

The characteristics of the substituent at the 5-position, including the nature of any linker between the uracil (B121893) base and the substituent, as well as the substituent's size and lipophilicity, are critical determinants of antiviral activity.

Effect of Linker Chemistry (e.g., Alkynyl) between Uracil and Substituent

The chemistry of the linker that connects a substituent to the 5-position of the uracil ring can significantly affect the antiviral properties of the nucleoside analogue. An alkynyl linker, for instance, introduces rigidity to the molecule. Studies on 5-alkynyl-2'-deoxyuridines have shown that a rigid triple-bond connection between the nucleobase and an aromatic system can be favorable for anti-HSV activity. mdpi.com Conversely, introducing a more flexible linker can lead to a dramatic reduction in antiviral efficacy. This suggests that a well-defined spatial orientation of the substituent relative to the uracil ring is crucial for effective interaction with the target viral enzymes. In the context of this compound, the cyclopropyl group is directly attached to the uracil ring, providing a rigid and defined orientation.

Role of Substituent Size and Lipophilicity

The size and lipophilicity of the 5-substituent are known to be important factors for the antiviral activity of 2'-deoxyuridine analogues. Increased lipophilicity can enhance the ability of a compound to cross cell membranes. However, there is an optimal range for lipophilicity, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

In a series of 5-(1-substituted) alkyl pyrimidine nucleosides, the nature and substitution at the C-1 carbon of the 5-side chain were found to be important for broad-spectrum anti-herpes activity. nih.gov This highlights the sensitivity of the viral enzymes to the steric and electronic properties of the substituent. The cyclopropyl group is a relatively small and lipophilic substituent. While specific data for this compound is scarce, the general trend observed for other 5-substituted pyrimidine nucleosides suggests that these properties would influence its interaction with viral thymidine kinase and, consequently, its antiviral potential. nih.gov

Influence of Terminal Functional Groups

The nature and position of terminal functional groups on the this compound scaffold play a pivotal role in modulating its biological activity. Research has shown that even minor modifications to these groups can lead to significant changes in antiviral potency and selectivity.

Studies on various 5-substituted 2'-deoxyuridines have provided a foundational understanding of the SAR at the 5-position of the uracil ring. For instance, the introduction of an (E)-5-(2-bromovinyl) group results in Brivudine, a potent anti-herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) agent. This highlights the importance of the substituent's size, shape, and electronic properties.

In the context of this compound derivatives, modifications can be envisaged on the cyclopropyl ring itself. While extensive research specifically detailing the SAR of terminally functionalized this compound is still emerging, valuable insights can be drawn from related series of compounds. For example, in a series of 5-substituted uracil nucleosides with a cyclopropane (B1198618) sugar moiety, (E)-5-halovinyluracil derivatives demonstrated superior anti-VZV activity compared to acyclovir. nih.gov Specifically, the bromo, chloro, and iodo derivatives showed significant potency, indicating that halogen substitution is a key determinant of activity. nih.gov

The antiviral activity of 5-propyl-2'-deoxyuridine (B1209753) has been shown to be specific for herpes simplex virus, suggesting that the length and saturation of the alkyl chain at the 5-position are critical for its biological action. nih.gov Furthermore, studies on 5-(haloalkyl)-2'-deoxyuridines revealed that 5-(2-chloroethyl)-2'-deoxyuridine (B1202116) (CEDU) is a potent and selective inhibitor of HSV-1. nih.gov These findings underscore the sensitivity of the biological activity to the nature of the substituent at the 5-position.

While direct data on the functionalization of the cyclopropyl ring in this compound is limited in the public domain, the following table extrapolates potential areas of modification based on the broader understanding of SAR in this class of compounds.

| Modification Site | Functional Group Variation | Potential Impact on Activity |

| Cyclopropyl Ring (C1') | Halogen (F, Cl, Br) | May influence binding affinity and metabolic stability. |

| Hydroxyl (-OH) | Could alter solubility and hydrogen bonding interactions. | |

| Alkyl (e.g., -CH3) | May impact steric interactions within the target enzyme's active site. | |

| Amino (-NH2) | Could introduce a positive charge and alter electrostatic interactions. |

Methodologies for Structure-Activity Relationship Elucidation (e.g., QSAR)

To systematically investigate and predict the biological activity of this compound derivatives, researchers employ various methodologies, with Quantitative Structure-Activity Relationship (QSAR) modeling being a prominent approach. QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

A typical QSAR study involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. This forms the training set for model development and a test set for validation.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

A pertinent example of a QSAR study in a closely related series of compounds is the analysis of 5-ethyluridine, N2-guanine, and 6-oxopurine derivatives for their anti-herpetic activity. mdpi.com In this study, researchers used the GUSAR 2019 software to develop statistically significant consensus models for predicting anti-herpes simplex virus thymidine kinase (HSV-TK) inhibitory activity. mdpi.com The models were built using MNA (Multilevel Neighborhoods of Atoms) and QNA (Quantitative Neighborhoods of Atoms) descriptors, as well as whole-molecule descriptors. mdpi.com

The resulting QSAR models demonstrated high predictive accuracy for both the training and test sets, allowing the researchers to identify molecular fragments that either enhance or diminish the anti-herpetic activity. mdpi.com Such models are invaluable for the virtual screening of large compound libraries to identify new potential inhibitors and for guiding the rational design of more potent analogs. mdpi.com

Other computational methodologies that complement QSAR in elucidating SAR include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. It provides insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding and activity.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These 3D-QSAR methods generate 3D contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are correlated with changes in biological activity.

By employing these sophisticated computational tools, medicinal chemists can gain a deeper understanding of the complex structure-activity relationships governing the biological effects of this compound and its derivatives, thereby accelerating the discovery of novel and more effective therapeutic agents.

Mechanisms of Resistance to Nucleoside Analogs

Pharmacokinetic and Cellular Uptake-Related Resistance

The journey of a nucleoside analog from administration to its site of action is fraught with potential barriers that can contribute to resistance. These pharmacokinetic hurdles can prevent the drug from reaching a sufficient intracellular concentration to exert its therapeutic effect.

Impaired Intracellular Drug Accumulation

A fundamental requirement for the activity of nucleoside analogs is their entry into the target cell. This process is primarily mediated by specialized nucleoside transporters embedded in the cell membrane. A reduction in the expression or functional capacity of these transporters can severely limit the intracellular accumulation of the drug, thereby conferring resistance. While specific transporter activity for 5-Cyclopropyl-2'-deoxyuridine is not extensively documented, the general principle holds that diminished uptake is a significant mechanism of resistance for this class of compounds.

Furthermore, once inside the cell, the drug must be retained. Individual variations in intracellular concentrations of nucleoside analog metabolites have been observed, which may be influenced by cellular factors and can contribute to differential responses to therapy nih.gov.

Inefficient Prodrug Activation or Monophosphate Formation

Nucleoside analogs are administered as prodrugs that require intracellular phosphorylation to their active triphosphate form. This multi-step activation is initiated by cellular or viral kinases. The first phosphorylation step, the formation of the monophosphate, is often the rate-limiting step and a critical point for resistance to develop.

For many 5-substituted 2'-deoxyuridine (B118206) analogs, such as 5-ethyl-2'-deoxyuridine and 5-nitro-2'-deoxyuridine, the initial phosphorylation is catalyzed by viral thymidine (B127349) kinase nih.govnih.gov. A deficiency or mutation in this enzyme can lead to a failure in drug activation and, consequently, high-level resistance. For instance, viruses resistant to 5-ethyl-2'-deoxyuridine have been shown to be cross-resistant to other nucleoside analogs that rely on the same activation pathway nih.gov. It is highly probable that the activation of this compound follows a similar pathway, making the status of viral thymidine kinase a key determinant of its efficacy.

In the context of anticancer therapy, the anabolic metabolism of nucleoside analogs like 5-fluorouracil (B62378) to its active form can be impeded, contributing to resistance oaepublish.com. This highlights the universal importance of efficient intracellular activation for this drug class.

Target-Mediated Resistance Mechanisms

Even if a nucleoside analog successfully enters the cell and is activated, resistance can still arise at the level of its molecular target, typically a viral polymerase or reverse transcriptase.

Mutations in Viral Polymerases or Reverse Transcriptase

The active triphosphate form of a nucleoside analog acts as a competitive inhibitor of the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing DNA chain by viral polymerases. Mutations within the polymerase enzyme can alter its substrate specificity, leading to a decreased affinity for the nucleoside analog triphosphate or an increased ability to discriminate between the analog and the natural substrate.

This mechanism of resistance is well-established for numerous antiviral nucleoside analogs. While specific mutations conferring resistance to this compound have not been characterized, studies on other nucleoside analogs have identified key mutations in viral polymerases that reduce their susceptibility. For example, some mutations can affect the binding of the analog, while others may enhance the enzyme's ability to remove an incorporated chain-terminating analog.

The mutagenic potential of some nucleoside analogs, such as 5-(2-chloroethyl)-2'-deoxyuridine (B1202116), which induces specific A:T to G:C transition mutations after incorporation into DNA, underscores the complex interplay between these drugs and the cellular DNA replication and repair machinery nih.gov.

Modulation of Activating Kinase Expression (e.g., Deoxycytidine Kinase Downregulation)

In addition to viral kinases, cellular kinases play a crucial role in the phosphorylation cascade of nucleoside analogs. Deoxycytidine kinase (dCK) is a key enzyme in the activation of several nucleoside analogs. Downregulation of dCK expression or activity is a known mechanism of resistance to drugs like gemcitabine (B846) in cancer cells. This reduction in activating kinase levels leads to decreased formation of the active triphosphate metabolite, thereby rendering the cells less sensitive to the drug's cytotoxic effects. While the specific involvement of dCK in the activation of this compound is not defined, the principle of resistance through modulation of activating cellular kinases is a significant consideration for this class of compounds.

Drug Inactivation and Efflux Pump Involvement

Once inside the cell, nucleoside analogs can be subjected to catabolic enzymes that inactivate them or be actively transported out of the cell by efflux pumps.

Catabolic enzymes can degrade the nucleoside analog or its phosphorylated metabolites, reducing the intracellular concentration of the active compound. For example, 5-ethyl-2'-deoxyuridine can be degraded by phosphorylases nih.gov.

Efflux pumps, such as those from the ATP-binding cassette (ABC) transporter superfamily, are membrane proteins that actively extrude a wide variety of substrates, including drugs, from the cell. Overexpression of these pumps can lead to multidrug resistance by reducing the intracellular accumulation of the therapeutic agent. While the specific interaction of this compound with efflux pumps has not been reported, the involvement of these transporters in resistance to other nucleoside analogs suggests it is a potential mechanism of resistance.

Summary of Resistance Mechanisms

| Category | Mechanism | Description |

| Pharmacokinetic and Cellular Uptake-Related Resistance | Impaired Intracellular Drug Accumulation | Reduced expression or function of nucleoside transporters, leading to decreased drug uptake. |

| Inefficient Prodrug Activation | Mutations or decreased expression of viral or cellular kinases (e.g., thymidine kinase, deoxycytidine kinase) required for the initial phosphorylation step. | |

| Target-Mediated Resistance | Mutations in Viral Polymerases | Alterations in the target enzyme that reduce its affinity for the activated drug or enhance its ability to discriminate between the drug and natural substrates. |

| Modulation of Activating Kinase Expression | Downregulation of cellular kinases involved in the phosphorylation cascade of the nucleoside analog. | |

| Drug Inactivation and Efflux | Enzymatic Degradation | Catabolism of the nucleoside analog by intracellular enzymes. |

| Efflux Pump Overexpression | Increased activity of membrane transporters that actively pump the drug out of the cell. |

Prodrug Design and Delivery Strategies for Nucleoside Analogs

ProTide Technology Development and Application

The ProTide (PROdrug-nucleoTIDE) technology is a highly successful phosphoramidate-based prodrug approach designed to deliver nucleoside monophosphates into cells, thereby bypassing many of the common resistance and activation hurdles. nih.govtandfonline.com This strategy has led to the development of several FDA-approved antiviral drugs, including Sofosbuvir and Tenofovir Alafenamide. acs.orgnih.gov The core principle involves masking the negatively charged phosphate (B84403) group of a nucleotide, rendering the molecule neutral and more capable of crossing the cell membrane. hbrppublication.com

Chemical Masking of Nucleoside Monophosphates for Enhanced Delivery

The central feature of the ProTide approach is the chemical modification of the nucleoside monophosphate. aacrjournals.org The phosphate group, which is anionic at physiological pH and thus cell-impermeable, is masked with two key promoieties: an aryl group (like a phenyl group) and an amino acid ester (commonly an L-alanine ester). nih.gov This masking neutralizes the charge on the phosphate, creating a lipophilic molecule that can more readily diffuse across the lipid bilayer of the cell membrane. nih.gov

| ProTide Moiety Component | Typical Chemical Group | Function |

| Aryl Group | Phenyl, Naphthyl | Masks phosphate charge; influences lipophilicity and enzymatic recognition. nih.gov |

| Amino Acid | L-Alanine, L-Valine | Masks phosphate charge; cleaved by intracellular esterases. |

| Ester Group | Methyl, Ethyl, Benzyl | Attached to the amino acid; influences hydrolysis rate and stability. |

This chemical transformation effectively disguises the nucleotide, allowing it to be delivered intracellularly. nih.gov

Intracellular Enzymatic Release of Active Monophosphate

Once inside the cell, the ProTide undergoes a specific, multi-step enzymatic activation to release the parent nucleoside monophosphate. acs.org This process is critical for the technology's success and involves a cascade of reactions:

Ester Hydrolysis: The process is initiated by the cleavage of the amino acid ester bond. This reaction is primarily catalyzed by intracellular esterases such as Cathepsin A (CatA) or Carboxylesterase 1 (CES1). nih.govacs.org This initial step removes the ester group, leaving a free carboxylate on the amino acid moiety. nih.gov

Intramolecular Cyclization: The newly formed carboxylate attacks the phosphorus atom, leading to a cyclization reaction that displaces the aryl group (e.g., phenol).

P-N Bond Cleavage: The final step involves the hydrolysis of the remaining phosphoramidate (B1195095) (P-N) bond. This is accomplished by a phosphoramidase enzyme, predominantly the Histidine Triad Nucleotide-binding protein 1 (HINT1). nih.govacs.org This cleavage releases the free, biologically active nucleoside monophosphate (e.g., 5-Cyclopropyl-2'-deoxyuridine monophosphate) into the cytoplasm. nih.gov

This controlled intracellular release ensures that the active compound is generated at the site of action. acs.org

Improved Cellular Permeation via Lipophilicity Enhancement

A primary obstacle for nucleoside monophosphates is their inherent polarity and negative charge, which prevents passive diffusion across cell membranes. researchgate.netcardiff.ac.uk The ProTide strategy directly addresses this by converting the charged nucleotide into a neutral, lipophilic prodrug. nih.gov This increased lipophilicity is a direct result of masking the phosphate group. nih.gov Consequently, the ProTide can enter cells via passive diffusion, independent of specific nucleoside transporter proteins that are often downregulated in drug-resistant cells. nih.govnih.gov

Table Comparing Parent Nucleoside vs. ProTide Prodrug

| Property | Parent Nucleoside Monophosphate | ProTide Prodrug | Advantage of ProTide |

|---|---|---|---|

| Charge at pH 7.4 | Negative (Anionic) | Neutral | Enhanced cell membrane permeability. nih.gov |

| Lipophilicity (LogP) | Low | High | Facilitates passive diffusion into cells. nih.gov |

| Cellular Uptake | Relies on nucleoside transporters | Passive diffusion | Bypasses transporter-related resistance. nih.govaacrjournals.org |

| Dependence on Kinase | Requires initial phosphorylation | Delivers the monophosphate directly | Overcomes resistance from kinase downregulation. cardiff.ac.ukunisza.edu.my |

Bypassing Initial Rate-Limiting Phosphorylation Steps

For many nucleoside analogs, including potentially this compound, the first phosphorylation step to the monophosphate is the slowest and often rate-limiting step in their activation pathway. nih.govunisza.edu.my This conversion is catalyzed by cellular nucleoside kinases. A common mechanism of drug resistance in cancer and viral infections is the downregulation or mutation of these kinases, rendering the nucleoside analog ineffective. nih.gov

ProTide technology masterfully circumvents this critical step. hbrppublication.comcardiff.ac.uk By delivering the pre-formed monophosphate directly into the cell, the ProTide approach makes the drug's activation independent of the initial kinase. unisza.edu.my Once the monophosphate is released, it can be efficiently converted by other cellular enzymes into the active diphosphate (B83284) and triphosphate forms, which can then inhibit their target enzymes or be incorporated into nucleic acids. cardiff.ac.uk This ability to bypass the first phosphorylation step is a key reason for the enhanced potency and ability of ProTides to overcome certain types of drug resistance. nih.govaacrjournals.org

Other Prodrug Approaches for Nucleoside Delivery (Contextual Examples)

While ProTide technology is a leading strategy for nucleotide delivery, other prodrug approaches have also been developed to enhance the therapeutic properties of nucleoside analogs. These strategies often focus on improving metabolic stability and targeting the drug to specific tissues.

Strategies for Improved Metabolic Stability and Target Specificity

Improving Metabolic Stability: Nucleoside analogs can be susceptible to degradation by various enzymes. For instance, cytidine (B196190) analogs can be inactivated by cytidine deaminase, and adenosine (B11128) analogs by adenosine deaminase. Prodrug modifications can protect the parent molecule from these enzymes. A common strategy involves attaching lipophilic groups, such as long-chain fatty acids, to the nucleoside. nih.gov These lipid-drug conjugates can enhance oral bioavailability and alter the drug's pharmacokinetic profile. nih.gov Another approach is to use ester prodrugs, such as the valine ester in Valacyclovir, which improves oral absorption by targeting intestinal peptide transporters. researchgate.net

Enhancing Target Specificity: To reduce systemic toxicity, prodrugs can be designed to be activated preferentially in target tissues. For example, some prodrugs are engineered to be substrates for enzymes that are overexpressed in tumor cells, such as certain carboxylesterases or phosphatases. nih.govresearchgate.net This leads to a higher concentration of the active drug in cancer cells compared to healthy tissues. Another advanced strategy involves antibody-drug conjugates (ADCs), where a potent nucleoside analog is attached to an antibody that specifically recognizes an antigen on the surface of cancer cells. The ADC binds to the target cell and is internalized, releasing the cytotoxic payload directly inside the tumor cell, thereby minimizing off-target effects.

These alternative strategies highlight the diverse chemical modifications available to optimize the delivery and efficacy of nucleoside analogs like this compound.

Q & A

Q. How can the impact of this compound on DNA repair pathways be assessed in BRCA1-deficient models?

- Methodological Answer: Treat BRCA1-KO cell lines (e.g., MDA-MB-436) with the compound and measure γH2AX foci (DNA damage marker) via immunofluorescence. Pair with PARP inhibitors to evaluate synthetic lethality. Validate using clonogenic survival assays and western blotting for repair proteins (e.g., RAD51) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.